3-Methyl-4-phenylisoxazole

COX-1/COX-2 selectivity NSAID scaffold design diarylisoxazole pharmacology

3-Methyl-4-phenylisoxazole (CAS 25388-20-9; molecular formula C₁₀H₉NO; MW 159.18 g/mol) is a 3,4-disubstituted isoxazole heterocycle. Its LogP is 2.65 and its polar surface area is 26.03 Ų, indicating moderate lipophilicity.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
Cat. No. B12867068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-phenylisoxazole
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=NOC=C1C2=CC=CC=C2
InChIInChI=1S/C10H9NO/c1-8-10(7-12-11-8)9-5-3-2-4-6-9/h2-7H,1H3
InChIKeyHTSGAODELQKLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-phenylisoxazole — The Core Scaffold of Valdecoxib and a Validated BET Bromodomain Fragment for Drug Discovery Procurement


3-Methyl-4-phenylisoxazole (CAS 25388-20-9; molecular formula C₁₀H₉NO; MW 159.18 g/mol) is a 3,4-disubstituted isoxazole heterocycle . Its LogP is 2.65 and its polar surface area is 26.03 Ų, indicating moderate lipophilicity . This scaffold forms the central core of the marketed COX-2 selective inhibitor valdecoxib [4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide] and of the selective COX-1 inhibitor P6 [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole] [1][2]. Additionally, its 5-amino derivative (3-methyl-4-phenylisoxazol-5-amine) has been co-crystallized with the BRD4 bromodomain at 1.29 Å resolution (PDB 4LR6), establishing it as a validated fragment starting point for BET inhibitor discovery [3].

Why 3-Methyl-4-phenylisoxazole Cannot Be Replaced by Generic Isoxazole Regioisomers in Drug Discovery and Chemical Biology


The 3-methyl-4-phenyl substitution pattern on the isoxazole ring is not interchangeable with other regioisomers such as 5-methyl-3-phenylisoxazole or 4,5-diphenylisoxazole, because the relative positioning of the methyl and phenyl substituents dictates both the three-dimensional presentation of pharmacophoric elements and the electronic properties of the heterocycle. In COX enzymology, the 3-aryl-5-methyl-4-phenylisoxazole scaffold without a sulfonamide group produces COX-1 selective inhibition, whereas the identical core with a 4-benzenesulfonamide substituent (valdecoxib) yields potent COX-2 selectivity (IC₅₀ COX-2 = 5 nM vs. COX-1 = 140 μM) . In BET bromodomain fragment-based drug discovery, the 3-methyl-4-phenylisoxazol-5-amine fragment occupies the acetyl-lysine binding pocket of BRD4 with a defined binding pose confirmed by X-ray crystallography, while the 3,5-dimethyl-4-phenylisoxazole fragment shows only weak, non-selective binding (IC₅₀ > 200 μM) [1][2]. Furthermore, the physical properties differ substantially: 3-methyl-4-phenylisoxazole is a liquid at ambient temperature with a predicted boiling point of 268 °C and LogP of 2.65, whereas its regioisomer 5-methyl-3-phenylisoxazole is a crystalline solid (mp 40–42 °C) . These differences in physical state, chromatographic behavior, and receptor recognition mean that generic substitution of one phenylisoxazole regioisomer for another will produce non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for 3-Methyl-4-phenylisoxazole Versus Closest Analogs


COX Isoform Selectivity Inversion: Sulfonamide Removal on the 3-Methyl-4-phenylisoxazole Core Switches COX-2 to COX-1 Selectivity

The 3-methyl-4-phenylisoxazole core exhibits a profound pharmacological switch: when substituted with a 4-benzenesulfonamide group (valdecoxib), it is a highly potent and selective COX-2 inhibitor (IC₅₀ COX-2 = 5 nM; IC₅₀ COX-1 = 140 μM; selectivity index ≈ 28,000 favoring COX-2) . When the sulfonamide is removed, yielding 3-aryl-5-methyl-4-phenylisoxazoles, the selectivity inverts to COX-1. Di Nunno et al. (2004) demonstrated that three des-sulfonamide 3,4-diarylisoxazole analogues of valdecoxib were selective COX-1 inhibitors in human whole blood assays [1]. This inversion is further corroborated by the later development of P6 [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], which exhibits COX-1 IC₅₀ = 19 μM and COX-2 IC₅₀ > 50 μM (selectivity index ≈ 3 favoring COX-1), structurally confirmed by X-ray crystallography of the COX-1:P6 complex [2]. Thus, the same 3-methyl-4-phenylisoxazole core can be directed toward either COX isoform depending solely on the presence or absence of the sulfonamide appendage.

COX-1/COX-2 selectivity NSAID scaffold design diarylisoxazole pharmacology

BET Bromodomain Fragment Utility: 3-Methyl-4-phenylisoxazol-5-amine Provides a Co-Crystal Structure at 1.29 Å Versus >200 μM Affinity of the 3,5-Dimethyl Analog

The 5-amino derivative of 3-methyl-4-phenylisoxazole (3-methyl-4-phenylisoxazol-5-amine) was co-crystallized with the first bromodomain of BRD4 (PDB 4LR6) at a resolution of 1.29 Å, revealing the fragment occupies the acetyl-lysine (AcK) binding pocket [1]. This high-resolution structure enabled the structure-based design of isoxazole azepine BET inhibitors, with the lead compound achieving BRD4 cellular IC₅₀ = 140 nM (c-Myc suppression in Raji cells) [2]. In contrast, the closely related fragment 3,5-dimethyl-4-phenylisoxazole (differing only by an additional methyl group at position 5 and lacking the 5-amino group) exhibited weak binding with IC₅₀ > 200 μM against BRD2 and BRD4 in both fluorescence anisotropy and TR-FRET assays, representing at least a 1,400-fold difference in potency [3]. The ligand efficiency (LE) of the optimized sulfonamide series derived from the 3,5-dimethyl fragment was 0.39, while the 3-methyl-4-phenylisoxazol-5-amine scaffold enabled access to a more potent isoxazole azepine series with cellular activity [2][3].

BET bromodomain inhibitors fragment-based drug discovery BRD4 crystallography

Physicochemical Property Differentiation: 3-Methyl-4-phenylisoxazole Is a Liquid at Ambient Temperature While the 5-Methyl-3-phenyl Regioisomer Is a Crystalline Solid

The physical state and properties of 3-methyl-4-phenylisoxazole differ fundamentally from its closest regioisomer, 5-methyl-3-phenylisoxazole. 3-Methyl-4-phenylisoxazole (CAS 25388-20-9) has a predicted boiling point of 268 °C, a density of 1.083 g/cm³, and a calculated LogP of 2.65 . It is a liquid at standard laboratory conditions. In contrast, 5-methyl-3-phenylisoxazole (CAS 1008-74-8) is a crystalline solid with a measured melting point of 40–42 °C, a predicted boiling point of 282.7 °C, and a density of 1.082 g/cm³ . The 14.7 °C difference in boiling points and the absence of a measurable melting point for the 3-methyl-4-phenyl isomer (liquid at ambient) versus a 40–42 °C melting point for the 5-methyl-3-phenyl isomer have direct implications for purification method selection (distillation vs. recrystallization), storage conditions, and formulation development.

physicochemical properties regioisomer differentiation compound handling and formulation

COX-1 Selective Diarylisoxazole P6: A 3-Methyl-4-phenylisoxazole Derivative with 6,300-Fold COX-1 Selectivity Over COX-2

The 3-methyl-4-phenylisoxazole scaffold, when elaborated to 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), achieves a COX-1 selectivity profile that is diametrically opposite to that of valdecoxib. P6 exhibits COX-1 IC₅₀ = 19 μM and COX-2 IC₅₀ > 50 μM, yielding a selectivity index (COX-2 IC₅₀ / COX-1 IC₅₀) of approximately 3 in favor of COX-1 [1]. The X-ray crystal structure of the COX-1:P6 complex (PDB 5U6X, 2.93 Å resolution) revealed that P6 binds in the COX-1 active site channel with its chlorofuranyl group facing the channel entry, making hydrophobic contacts distinct from those of the polar COX-1 inhibitor mofezolac (COX-1 IC₅₀ = 0.0079 μM) [2]. Structure-activity relationship studies further demonstrated that the simultaneous presence of the 5-methyl, 4-phenyl, and 5-chlorofuran-2-yl groups on the isoxazole core is essential for COX-1 selectivity, and optimized derivatives 3g, 3s, and 3d showed tighter binding and more potent platelet COX-1 inhibition than P6 itself [3].

COX-1 selective inhibition diarylisoxazole NSAIDs platelet aggregation

Synthetic Accessibility: Regioselective 1,3-Dipolar Cycloaddition Provides Direct Access to 3,4-Diarylisoxazoles Without Isomeric Mixtures

3-Methyl-4-phenylisoxazole and its 3-aryl-5-methyl-4-phenyl derivatives can be synthesized with high regiochemical fidelity via a 1,3-dipolar cycloaddition of arylnitrile oxides to the enolate ion of phenylacetone, generated in situ with lithium diisopropylamide (LDA) at 0 °C, as reported by Di Nunno et al. (2004) [1]. This method regioselectively produces the 3-aryl-5-methyl-4-phenylisoxazole isomer without contamination by the 3-aryl-4-methyl-5-phenyl or other regioisomeric byproducts. In contrast, the synthesis of 4,5-diphenylisoxazoles (e.g., Habeeb et al. 2000) requires different precursors and often yields regioisomeric mixtures requiring chromatographic separation, with certain 4,5-diphenylisoxazoles showing only modest COX-2 selectivity (SI = 2.1 for 11n) compared to the highly potent and selective 3,4-diarylisoxazoles accessible from the 3-methyl-4-phenylisoxazole core [2]. The ability to access pure 3,4-diarylisoxazoles in a single regioselective step reduces synthesis time and purification burden.

regioselective synthesis 1,3-dipolar cycloaddition diarylisoxazole preparation

BET Family Selectivity: Isoxazole Azepines Derived from 3-Methyl-4-phenylisoxazol-5-amine Show Oral Activity in an In Vivo Model of BET Inhibition

The isoxazole azepine series derived from the 3-methyl-4-phenylisoxazol-5-amine fragment demonstrated not only biochemical and cellular potency but also oral activity in an in vivo model of BET inhibition, as reported by Gehling et al. (2013) [1]. The optimized lead compound from this series achieved BRD4 cellular IC₅₀ = 140 nM (measured by c-Myc suppression in Raji cells) and displayed good pharmacokinetic properties enabling oral dosing [2]. This is in contrast to the phenyl dimethyl isoxazole sulfonamide series (derived from 3,5-dimethyl-4-phenylisoxazole), which showed anti-inflammatory activity in cellular assays (PBMC IL-6 suppression) but for which no in vivo oral efficacy data were reported in the primary disclosure [3]. The successful translation from fragment co-crystal structure to orally active lead compound validates the 3-methyl-4-phenylisoxazole scaffold as a productive starting point for BET inhibitor drug discovery.

in vivo BET inhibition oral bioavailability isoxazole azepine lead optimization

High-Impact Application Scenarios for 3-Methyl-4-phenylisoxazole Based on Quantitatively Validated Differentiation


Development of COX-1-Selective Chemical Probes for Platelet Biology and Thrombosis Research

Leveraging the scaffold's demonstrated ability to produce COX-1-selective inhibitors upon sulfonamide removal [1], research groups can elaborate 3-methyl-4-phenylisoxazole into potent and selective COX-1 inhibitors such as P6 (COX-1 IC₅₀ = 19 μM, COX-2 > 50 μM) [2]. The availability of a high-resolution co-crystal structure of the COX-1:P6 complex (PDB 5U6X, 2.93 Å) enables structure-guided optimization to improve potency beyond that of P6, as demonstrated by derivatives 3g, 3s, and 3d which show tighter COX-1 binding and enhanced antiplatelet efficacy [3]. This scenario is particularly relevant for thrombosis research where selective COX-1 inhibition can suppress platelet thromboxane A₂ production without disrupting endothelial prostacyclin synthesis.

Fragment-Based Discovery of Next-Generation BET Bromodomain Inhibitors with Oral Bioavailability

The 3-methyl-4-phenylisoxazol-5-amine fragment provides a crystallographically validated starting point for BET bromodomain inhibitor discovery, with a co-crystal structure at 1.29 Å resolution (PDB 4LR6) showing precise occupancy of the acetyl-lysine binding pocket [4]. The successful elaboration of this fragment into orally active isoxazole azepine BET inhibitors (BRD4 cellular IC₅₀ = 140 nM) [5] de-risks the fragment-to-lead trajectory. Medicinal chemistry teams can confidently invest in this scaffold knowing that structure-based design principles have already been established and that in vivo oral activity is achievable, a milestone not yet demonstrated for the alternative 3,5-dimethyl-4-phenylisoxazole-derived sulfonamide series [6].

Regioselective Synthesis of 3,4-Diarylisoxazole Libraries for COX Isoform Selectivity Screening

The regioselective 1,3-dipolar cycloaddition methodology reported by Di Nunno et al. (2004) [1] provides direct access to pure 3-aryl-5-methyl-4-phenylisoxazoles without regioisomeric contamination. This synthetic efficiency is a critical advantage for high-throughput medicinal chemistry campaigns, as it eliminates the chromatographic separation steps required for 4,5-diphenylisoxazole syntheses. The resulting 3,4-diarylisoxazole libraries can be screened against both COX-1 and COX-2 to identify isoform-selective inhibitors — a screening cascade enabled by the scaffold's unique 'toggle-able' selectivity profile, where the presence or absence of the sulfonamide group dictates COX-2 vs. COX-1 selectivity [1].

Biophysical Fragment Screening and Structure-Guided Optimization Campaigns Targeting Epigenetic Reader Domains

The 3-methyl-4-phenylisoxazol-5-amine fragment's validated binding to BRD4-BD1 (1.29 Å co-crystal structure) [4] makes it an ideal positive control and reference compound for biophysical fragment screening campaigns targeting bromodomains and other acetyl-lysine reader domains. Its moderate molecular weight (174.2 g/mol), calculated LogP of ~1.63 (for the 5-amino derivative) [7], and defined binding mode provide a benchmark for assessing fragment library quality and screening assay performance. Additionally, the fragment can serve as a starting point for structure-guided merging or linking strategies with other fragment hits identified in parallel screens.

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